3-chloro-N-(3-methylphenyl)benzamide
Overview
Description
3-chloro-N-(3-methylphenyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with a chlorine atom at the third position and a methyl group at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-methylphenyl)benzamide typically involves the reaction of 3-chloroaniline with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired benzamide product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Products depend on the nucleophile used, such as substituted amides or thioamides.
Reduction: The primary amine derivative.
Oxidation: The corresponding carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(3-methylphenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with specific biological targets, making it useful in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with active site residues, while the chlorine and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methylphenyl)benzamide
- 3-chloro-N-(4-methylphenyl)benzamide
- 2-chloro-N-(3-methylphenyl)benzamide
Uniqueness
Compared to its analogs, 3-chloro-N-(3-methylphenyl)benzamide may exhibit unique reactivity and binding properties due to the specific positioning of the chlorine and methyl groups. These structural differences can influence its chemical behavior and biological activity, making it a distinct compound of interest for various applications.
Properties
IUPAC Name |
3-chloro-N-(3-methylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNRNTJVTMQERU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93535-07-0 | |
Record name | 3-CHLORO-N-(3-METHYLPHENYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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